

## Guide to Intracerebroventricular Injection of TLQP-21 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TLQP-21   |           |
| Cat. No.:            | B14782420 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive guide for the intracerebroventricular (ICV) injection of the neuropeptide **TLQP-21** in mice. **TLQP-21**, a peptide derived from the VGF (VGF nerve growth factor inducible) proprotein, is a key regulator of energy homeostasis, metabolism, and neuroinflammation. Central administration of **TLQP-21** has been shown to prevent diet-induced obesity, increase energy expenditure, and modulate microglial function, making it a significant target for therapeutic development. These application notes detail the necessary protocols for ICV cannula implantation, peptide preparation, and administration. Additionally, it summarizes the quantitative effects of **TLQP-21** on various physiological parameters and outlines its primary signaling pathway.

#### Introduction

The VGF-derived peptide **TLQP-21** has emerged as a crucial central regulator of metabolic and inflammatory processes. It exerts its biological effects primarily through the activation of the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR) predominantly expressed in the brain on microglia.[1][2][3] Intracerebroventricular (ICV) administration allows for the direct delivery of **TLQP-21** to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects. Chronic ICV infusion of **TLQP-21** has been



demonstrated to prevent weight gain in mice on a high-fat diet (HFD) by increasing energy expenditure, independent of changes in food intake.[4][5] Furthermore, central **TLQP-21** influences the autonomic nervous system, leading to the activation of catabolic pathways in adipose tissues.[4][5] Beyond its metabolic role, **TLQP-21** is also implicated in modulating microglial function, including motility and phagocytosis, and has shown potential in reducing neuropathology in mouse models of Alzheimer's disease.[2][6] This guide provides detailed protocols and supporting data for researchers investigating the central actions of **TLQP-21**.

## **Quantitative Data Summary**

The following tables summarize the reported effects of chronic intracerebroventricular administration of **TLQP-21** in mice.

Table 1: Effects of Chronic ICV TLQP-21 on Body Weight and Adipose Tissue

| Paramete<br>r                                                    | Control<br>(aCSF) | TLQP-21<br>(15 µ<br>g/day ) | Diet             | Duration | Outcome                                                 | Referenc<br>e |
|------------------------------------------------------------------|-------------------|-----------------------------|------------------|----------|---------------------------------------------------------|---------------|
| Body<br>Weight<br>Gain (g)                                       | Increase          | Inhibited<br>Increase       | High-Fat<br>Diet | 14 days  | TLQP-21 prevented HFD- induced body weight gain.        | [4][5]        |
| Epididymal<br>White<br>Adipose<br>Tissue<br>(eWAT)<br>Weight (g) | Increase          | Inhibited<br>Increase       | High-Fat<br>Diet | 14 days  | TLQP-21 prevented HFD- induced increase in eWAT weight. | [4]           |

Table 2: Metabolic and Hormonal Changes with Chronic ICV TLQP-21



| Paramete<br>r                        | Control<br>(aCSF) | TLQP-21<br>(15 μ<br>g/day ) | Diet                            | Duration | Outcome                                                                | Referenc<br>e |
|--------------------------------------|-------------------|-----------------------------|---------------------------------|----------|------------------------------------------------------------------------|---------------|
| Resting<br>Energy<br>Expenditur<br>e | Baseline          | Increased                   | Standard<br>or High-Fat<br>Diet | 14 days  | TLQP-21 increased energy expenditur e.                                 | [5]           |
| Rectal<br>Temperatur<br>e            | Baseline          | Increased                   | Standard<br>Diet                | 14 days  | TLQP-21<br>led to an<br>increase in<br>core body<br>temperatur<br>e.   | [5]           |
| Plasma<br>Leptin                     | Increased         | Normalized                  | High-Fat<br>Diet                | 14 days  | TLQP-21<br>prevented<br>the HFD-<br>induced<br>rise in<br>leptin.      | [4]           |
| Plasma<br>Ghrelin                    | Decreased         | Normalized                  | High-Fat<br>Diet                | 14 days  | TLQP-21<br>prevented<br>the HFD-<br>induced<br>decrease<br>in ghrelin. | [4]           |
| Plasma<br>Epinephrin<br>e            | Baseline          | Increased                   | Standard<br>Diet                | 14 days  | TLQP-21 increased circulating epinephrin e levels.                     | [5]           |
| Epinephrin<br>e/Norepine             | Baseline          | Increased                   | High-Fat<br>Diet                | 14 days  | TLQP-21<br>increased<br>the                                            | [4]           |



## Methodological & Application

Check Availability & Pricing

phrine epinephrin
Ratio e to
norepineph
rine ratio.

Table 3: Molecular Changes in Adipose Tissue with Chronic ICV TLQP-21



| Gene/Pr<br>otein                                               | Tissue | Control<br>(aCSF) | TLQP-<br>21 (15 μ<br>g/day ) | Diet             | Duratio<br>n | Outcom<br>e                                                    | Referen<br>ce |
|----------------------------------------------------------------|--------|-------------------|------------------------------|------------------|--------------|----------------------------------------------------------------|---------------|
| β3-<br>Adrenerg<br>ic<br>Receptor<br>(β3-AR)<br>mRNA           | eWAT   | Baseline          | Upregula<br>ted              | High-Fat<br>Diet | 14 days      | TLQP-21 increase d the expressio n of β3-AR in eWAT.           | [4]           |
| Peroxiso me Proliferat or- Activated Receptor δ (PPAR- δ) mRNA | WAT    | Baseline          | Upregula<br>ted              | Standard<br>Diet | 14 days      | TLQP-21 increase d PPAR-δ expressio n in white adipose tissue. | [5]           |
| Hormone - Sensitive Lipase (HSL) mRNA                          | eWAT   | Baseline          | Upregula<br>ted              | High-Fat<br>Diet | 14 days      | TLQP-21<br>increase<br>d HSL<br>expressio<br>n in<br>eWAT.     | [4]           |
| Uncoupli<br>ng<br>Protein 1<br>(UCP1)<br>mRNA                  | WAT    | Baseline          | Upregula<br>ted              | Standard<br>Diet | 14 days      | TLQP-21 increase d UCP1 expressio n in white adipose tissue.   | [5]           |
| β2-<br>Adrenerg<br>ic<br>Receptor                              | BAT    | Baseline          | Upregula<br>ted              | Standard<br>Diet | 14 days      | TLQP-21<br>increase<br>d β2-AR<br>expressio                    | [5]           |



(β2-AR)mRNAbrownadiposetissue.

## **Experimental Protocols**

## Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the mouse brain for subsequent ICV injections.

#### Materials:

- Adult male mice (e.g., C57BL/6J, 8-10 weeks old)
- Stereotaxic apparatus
- Anesthesia system (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical drill
- Guide cannula (e.g., 26-gauge)
- Dummy cannula
- Dental cement
- · Jeweler's screws
- Surgical instruments (scalpel, forceps, etc.)
- Antiseptic solution (e.g., Betadine)
- Analgesic (e.g., Carprofen)



#### Procedure:

- Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
- Shave the head and secure the mouse in the stereotaxic frame.
- Apply ophthalmic ointment to the eyes to prevent drying.
- Clean the surgical area with an antiseptic solution.
- Make a midline incision on the scalp to expose the skull.
- Identify and clean the bregma and lambda landmarks.
- Using the stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle (e.g., AP: -0.1 mm, ML: ±1.0 mm, DV: -3.0 mm).[7]
- Drill a small hole at the marked coordinates, being careful not to damage the underlying dura mater.
- Implant jeweler's screws into the skull to serve as anchors for the dental cement.
- Slowly lower the guide cannula to the target depth.
- Secure the cannula in place using dental cement, covering the screws and the base of the cannula.
- Insert a dummy cannula into the guide cannula to prevent blockage.
- Suture the scalp incision around the implant.
- Administer post-operative analgesic and allow the mouse to recover on a heating pad.
- House mice individually and allow for a recovery period of at least one week before starting the injections.

### **Protocol 2: Preparation and Administration of TLQP-21**



This protocol details the preparation of the **TLQP-21** solution and its administration via an osmotic minipump for chronic infusion.

#### Materials:

- Synthetic mouse TLQP-21 peptide
- Artificial cerebrospinal fluid (aCSF) as the vehicle
- Osmotic minipumps (e.g., Alzet Model 1002, 0.25 μl/hr flow rate)
- Brain infusion kit compatible with the osmotic pump
- Sterile saline (0.9%)
- Incubator at 37°C

#### Procedure:

- Peptide Preparation: Dissolve the synthetic TLQP-21 peptide in aCSF to the desired concentration. For a dose of 15 μ g/day with a pump flow rate of 0.25 μl/hr, a concentration of 2.5 mg/ml is required.[7]
- Pump Priming: A day before implantation, fill the osmotic minipumps with the TLQP-21 solution or aCSF (for the control group) according to the manufacturer's instructions.
- Incubate the filled pumps overnight in sterile saline at 37°C to ensure immediate pumping upon implantation.[4][8]
- Pump Implantation:
  - Anesthetize the cannulated mouse as described in Protocol 1.
  - Make a small subcutaneous pocket on the back of the mouse.
  - Insert the primed osmotic minipump into the subcutaneous pocket.
  - Connect the pump to the implanted brain infusion cannula via the provided tubing.



- Suture the incision.
- Monitor the mice daily for any signs of distress or complications. The infusion will proceed continuously for the duration specified by the pump model (e.g., 14 or 28 days).

# Signaling Pathways and Experimental Workflows TLQP-21 Signaling Pathway

**TLQP-21** primarily signals through the C3a receptor 1 (C3aR1), a G-protein coupled receptor. [1][9] Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[9] In microglia, this signaling pathway is linked to increased cell motility and phagocytosis.[2]



Click to download full resolution via product page

Caption: **TLQP-21** signaling through the C3aR1 pathway.

## **Experimental Workflow for ICV TLQP-21 Administration**

The following diagram illustrates the typical workflow for an in vivo study involving the intracerebroventricular administration of **TLQP-21** in mice.





Click to download full resolution via product page

Caption: Experimental workflow for ICV **TLQP-21** studies in mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLQP-21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chronic intracerebroventricular injection of TLQP-21 prevents high fat diet induced weight gain in fast weight-gaining mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLQP-21, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VGF-derived peptide TLQP-21 modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VGF-derived peptide TLQP-21 modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLQP-21 is a low potency partial C3aR activator on human primary macrophages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Guide to Intracerebroventricular Injection of TLQP-21 in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14782420#guide-to-intracerebroventricular-injection-of-tlqp-21-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com